Benzyl-PEG16-alcohol
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Overview
Description
Benzyl-PEG16-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the PEG chain. This compound is often used in the synthesis of various chemical and biological molecules due to its ability to improve solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG16-alcohol can be synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. One common method involves the reaction of benzyl chloride with PEG under basic conditions to form the benzyl-PEG intermediate. This intermediate is then further reacted with ethylene oxide to extend the PEG chain to the desired length .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG16-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl-PEG16-aldehyde or Benzyl-PEG16-carboxylic acid.
Reduction: Benzyl-PEG16-alkane.
Substitution: Various substituted benzyl-PEG16 derivatives.
Scientific Research Applications
Benzyl-PEG16-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of cosmetics, coatings, and adhesives due to its ability to improve the properties of the final products
Mechanism of Action
The mechanism of action of Benzyl-PEG16-alcohol involves its ability to interact with various molecular targets through its functional groups. The benzyl group can engage in hydrophobic interactions, while the PEG chain can form hydrogen bonds and improve solubility. These interactions can enhance the stability and bioavailability of the compounds it is attached to .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a single benzyl group and an alcohol group.
PEG derivatives: Various PEG derivatives with different functional groups at the ends of the PEG chain
Uniqueness
Benzyl-PEG16-alcohol is unique due to its combination of a benzyl group and a long PEG chain, which provides both hydrophobic and hydrophilic properties. This makes it particularly useful in applications where solubility and stability are critical.
Properties
Molecular Formula |
C39H72O17 |
---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C39H72O17/c40-6-7-41-8-9-42-10-11-43-12-13-44-14-15-45-16-17-46-18-19-47-20-21-48-22-23-49-24-25-50-26-27-51-28-29-52-30-31-53-32-33-54-34-35-55-36-37-56-38-39-4-2-1-3-5-39/h1-5,40H,6-38H2 |
InChI Key |
DGHAGILTOMVABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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